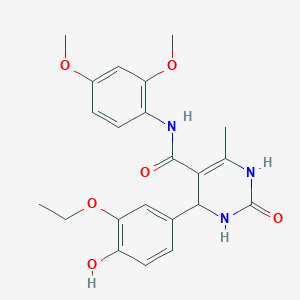

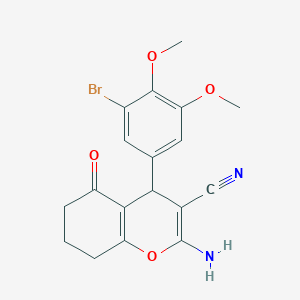

![molecular formula C15H12O5 B3965819 10-(hydroxymethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B3965819.png)

10-(hydroxymethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione

Descripción general

Descripción

The compound “10-(hydroxymethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione” is a chemical compound with the molecular formula C14H14O4 . It’s important to note that the exact properties and characteristics of this compound may vary depending on its specific stereochemistry .

Molecular Structure Analysis

The molecular structure of this compound involves a pyrano[2,3-f]chromene core, which is a type of fused ring system. This core is substituted with a hydroxymethylene group at the 10-position and two methyl groups at the 8-position .Aplicaciones Científicas De Investigación

Anticancer Potential

A significant application of derivatives of 10-(hydroxymethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione is in the realm of cancer research. A study by Li Hongshuang et al. (2017) focused on synthesizing and evaluating pyrano[2,3-f]chromene-4,8-dione derivatives as potential anticancer agents. These compounds exhibited promising anticancer activities against various human cancer cell lines, including glioma, lung cancer, breast cancer, and colon carcinoma.

Synthesis Techniques and Derivatives

The development of synthesis techniques for various derivatives of this compound is a key area of research. Ahmed Al-Kawkabani et al. (2013) Al-Kawkabani et al. (2013) reported on the synthesis of novel 2H,8H-pyrano[2,3-f]chromene-2,8-dione based scaffolds, which are important in pharmaceutical chemistry. The study highlights the reaction mechanisms and the structural establishment of these compounds.

Green Chemistry and Environmental Considerations

In 2021, a study by M. Sayahi et al. (2021) demonstrated the efficient synthesis of chromeno[4,3-b]pyrano[3,4-e]pyridine-6,8-dione derivatives under green conditions. This approach emphasizes the importance of environmentally friendly methods in the synthesis of complex organic molecules.

Structural and Spectroscopic Analysis

B. Lichitsky et al. (2022) Lichitsky et al. (2022) elaborated an efficient method for synthesizing certain pyrano[2,3-f]chromene derivatives. Their work involves detailed spectroscopic analysis, highlighting the importance of structural characterization in pharmaceutical research.

Photochemical and Photobiological Applications

The study of chromene chromium carbene complexes by Manish Rawat et al. (2006) explores the synthesis ofphotochromic materials and biologically active natural products. This research is crucial for understanding the photochemical properties of pyranocoumarin compounds, which have applications in material science and biology.

Application in Molluscicidal Activity

The molluscicidal properties of chromene derivatives, including pyrano[2,3-c]pyrazole derivatives, were investigated by F. M. Abdelrazek et al. (2007). Their study provides insights into the potential use of these compounds in controlling snail populations, which are vectors for diseases like schistosomiasis.

Optical Properties and Solvatochromism

The study of the optical properties of certain pyrano[2,3-f]chromene derivatives was conducted by Ahmed Al-Kawkabani et al. (2017), focusing on their behavior in different solvents. This research is significant for understanding the solvatochromic properties of these compounds, which can be essential in designing fluorescent materials and sensors.

Mecanismo De Acción

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its synthesis, reactivity, and potential biological activity. Given the interest in chromene-based compounds in medicinal chemistry, it could be worthwhile to investigate the properties of “10-(hydroxymethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione” in more detail .

Propiedades

IUPAC Name |

(10Z)-10-(hydroxymethylidene)-8,8-dimethylpyrano[2,3-f]chromene-2,9-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-15(2)14(18)9(7-16)12-10(20-15)5-3-8-4-6-11(17)19-13(8)12/h3-7,16H,1-2H3/b9-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZPZORLDZRVPS-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C(=CO)C2=C(O1)C=CC3=C2OC(=O)C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=O)/C(=C\O)/C2=C(O1)C=CC3=C2OC(=O)C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

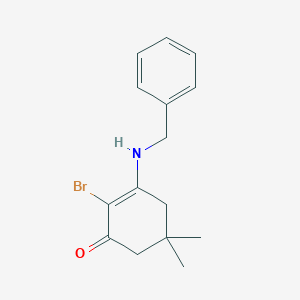

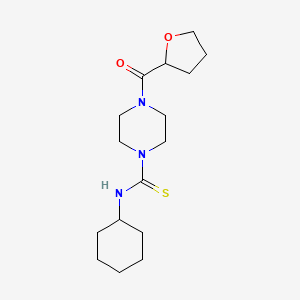

![N-[3-(4-morpholinyl)propyl]nicotinamide hydrochloride](/img/structure/B3965748.png)

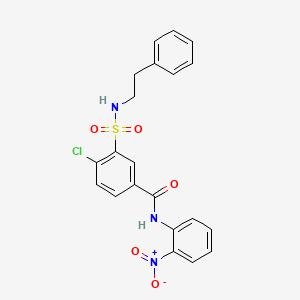

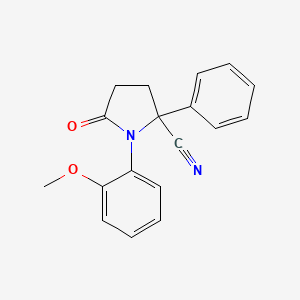

![17-(4-chloro-2,5-dimethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3965771.png)

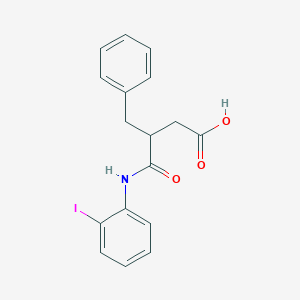

![2,6-di-tert-butyl-4-{2-hydroxy-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]propoxy}phenol](/img/structure/B3965772.png)

![N-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3965773.png)

![diisopropyl [anilino(2,4-dichlorophenyl)methyl]phosphonate](/img/structure/B3965776.png)

![5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965790.png)

![1-phenyl-4-({3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)piperazine](/img/structure/B3965791.png)